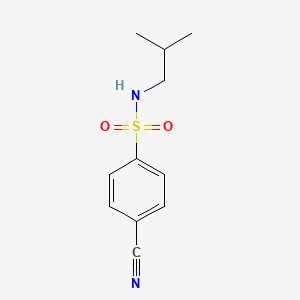

4-氰基-N-(2-甲基丙基)苯乙磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-cyano-N-(2-methylpropyl)benzene-1-sulfonamide is a chemical compound with the CAS Number: 923105-24-2 . It has a molecular weight of 238.31 . The IUPAC name for this compound is 4-cyano-N-isobutylbenzenesulfonamide . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for 4-cyano-N-(2-methylpropyl)benzene-1-sulfonamide is 1S/C11H14N2O2S/c1-9(2)8-13-16(14,15)11-5-3-10(7-12)4-6-11/h3-6,9,13H,8H2,1-2H3 . This code provides a specific textual representation of the compound’s molecular structure.科学研究应用

合成和表征

对类似磺酰胺化合物的研究涉及它们的合成和详细表征,包括对它们的结构和光谱性质的研究。例如,4-甲基-N-(萘-1-基)苯磺酰胺和4-甲基-N-(3-硝基苯基)苯磺酰胺的合成通过 FTIR、NMR、单晶 X 射线衍射和热分析进行了全面的表征。这些研究为理解磺酰胺化合物在材料科学和药物学等各个领域的化学性质和潜在应用铺平了道路 (Sarojini 等人,2012); (Sarojini 等人,2013)。

相平衡和建模

研究还集中在与 4-氰基-N-(2-甲基丙基)苯-1-磺酰胺类似的化合物的相平衡和建模上,尤其是在离子液体方面。例如,探索了 N-丁基-4-甲基吡啶鎓双{(三氟甲基)磺酰基}酰亚胺与各种溶剂的相图,突出了该化合物在理解溶剂相互作用和相行为方面的潜力,这对设计化学工程中的工艺和开发新材料至关重要 (Domańska 等人,2010)。

催化应用

已经发现了磺酰胺化合物的催化应用,包括在温和条件下将 N,N'-二溴-N,N'-1,2-乙二基双(苯磺酰胺)用于醇和酚的四氢吡喃基化/脱吡喃基化。这突出了磺酰胺在催化方面的潜力,为在有机合成中以高效率和良性条件合成受保护的中间体提供了一条途径 (Khazaei 等人,2007)。

生物和药物化学

在药物化学领域,已经合成磺酰胺化合物并评估了它们的生物活性,包括抗菌和抗真菌特性。这一研究领域强调了磺酰胺在开发新疗法和了解其对各种病原体的作用机制方面的重要性 (Oliveira 等人,2016)。

安全和危害

The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or in contact with skin . It may also cause eye irritation and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn .

作用机制

Target of Action

The primary targets of 4-cyano-N-(2-methylpropyl)benzene-1-sulfonamide Sulfonamides, a class of compounds to which this compound belongs, are known to act as competitive inhibitors of p-aminobenzoic acid in the folic acid metabolism cycle .

Mode of Action

4-cyano-N-(2-methylpropyl)benzene-1-sulfonamide: likely interacts with its targets by mimicking the structure of p-aminobenzoic acid, thereby preventing the normal function of enzymes involved in the folic acid metabolism cycle . This results in the inhibition of bacterial multiplication .

Biochemical Pathways

The action of 4-cyano-N-(2-methylpropyl)benzene-1-sulfonamide affects the folic acid metabolism cycle, a crucial pathway for bacterial growth and multiplication . By inhibiting this pathway, the compound prevents the synthesis of nucleotides, which are essential for DNA replication .

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of 4-cyano-N-(2-methylpropyl)benzene-1-sulfonamide Most sulfonamides are known to be readily absorbed orally .

Result of Action

The molecular and cellular effects of 4-cyano-N-(2-methylpropyl)benzene-1-sulfonamide ’s action likely include the inhibition of DNA replication in bacteria, leading to a halt in their growth and multiplication .

属性

IUPAC Name |

4-cyano-N-(2-methylpropyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2S/c1-9(2)8-13-16(14,15)11-5-3-10(7-12)4-6-11/h3-6,9,13H,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEKHWMYOOYINTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNS(=O)(=O)C1=CC=C(C=C1)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[3-(3,5-dimethylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B2704099.png)

![3-((3-(p-Tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)pentane-2,4-dione](/img/structure/B2704100.png)

![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-3-(methylsulfonyl)benzamide](/img/structure/B2704101.png)

![3-Methoxy-2-methyl-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]indazole-6-carboxamide](/img/structure/B2704102.png)

![2,4,6-trimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2704103.png)

![6-Tert-butyl-2-[1-(4,4-difluorocyclohexanecarbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2704107.png)

![4-amino-1-methyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2704109.png)

![7-[4-[4-(1-Benzothiophen-4-yl)-1-[4-[(2-oxo-1H-quinolin-7-yl)oxy]butyl]piperazin-1-ium-1-yl]butoxy]-1H-quinolin-2-one;iodide](/img/structure/B2704111.png)

![3-(4-(methylthio)phenyl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)propan-1-one](/img/structure/B2704118.png)